N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as topoisomerase II and protein kinase C (PKC). In addition, it has been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to have antimicrobial effects by inhibiting the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using various methods. In addition, the compound has been shown to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide. One direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies can be conducted to better understand the mechanism of action of the compound and to optimize its synthesis method to improve its solubility and bioavailability.
Synthesis Methods
N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide can be synthesized using various methods. One of the most common methods involves the condensation of 1-allyl-2-aminobenzimidazole with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(1-allyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKIXKUHOCIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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